molecular formula C15H20ClN3O B4722736 2,6-dimethyl-N-(4-propoxyphenyl)-4-pyrimidinamine hydrochloride

2,6-dimethyl-N-(4-propoxyphenyl)-4-pyrimidinamine hydrochloride

Cat. No. B4722736
M. Wt: 293.79 g/mol
InChI Key: PKRLWMGOSKAURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-(4-propoxyphenyl)-4-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as PD0332991 and is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Mechanism of Action

PD0332991 selectively inhibits CDK4/6, which are responsible for the phosphorylation of retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 to S phase transition of the cell cycle. Inhibition of CDK4/6 by PD0332991 leads to the accumulation of hypophosphorylated Rb, which in turn leads to cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
PD0332991 has been shown to have potent antiproliferative effects on cancer cells both in vitro and in vivo. In addition to its cell cycle inhibitory effects, PD0332991 has also been shown to induce senescence and apoptosis in cancer cells. PD0332991 has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab.

Advantages and Limitations for Lab Experiments

PD0332991 has several advantages for lab experiments, including its high selectivity for CDK4/6, its ability to induce cell cycle arrest in a reversible manner, and its potent antiproliferative effects on cancer cells. However, some limitations of PD0332991 include its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of PD0332991. One potential direction is the exploration of combination therapies with other anticancer agents to enhance the efficacy of PD0332991. Another direction is the investigation of PD0332991 in other types of cancers beyond breast cancer, such as melanoma and glioblastoma. Additionally, there is a need for the development of more potent and selective CDK4/6 inhibitors that can overcome the limitations of PD0332991.

Scientific Research Applications

PD0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. CDK4/6 are essential regulators of the cell cycle and their dysregulation is commonly observed in various types of cancers. PD0332991 has shown promising results in preclinical studies as a CDK4/6 inhibitor, leading to cell cycle arrest and inhibition of tumor growth.

properties

IUPAC Name

2,6-dimethyl-N-(4-propoxyphenyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c1-4-9-19-14-7-5-13(6-8-14)18-15-10-11(2)16-12(3)17-15;/h5-8,10H,4,9H2,1-3H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRLWMGOSKAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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